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Cat. No.: B10861715 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of FL118, a novel small

molecule inhibitor, in patient-derived xenograft (PDX) models of cancer. The information

compiled from preclinical studies offers insights into FL118's mechanism of action, protocols for

its application in in vivo studies, and methods for evaluating its efficacy.

Introduction to FL118
FL118 is a camptothecin analogue with a distinct mechanism of action that demonstrates

potent antitumor activity.[1] It functions as a "molecular glue degrader," directly binding to the

oncoprotein DDX5 (p68), leading to its dephosphorylation and subsequent degradation.[2] This

action, in turn, downregulates the expression of multiple oncogenic proteins, including survivin,

Mcl-1, XIAP, cIAP2, c-Myc, and mutant Kras.[2][3] Notably, FL118's efficacy is independent of

the p53 tumor suppressor protein status, making it a promising therapeutic agent for a broad

range of cancers, including those with p53 mutations.[4] Preclinical studies in PDX models

have shown its effectiveness in pancreatic and colorectal cancers.[2]

Key Signaling Pathways Affected by FL118
FL118 exerts its anticancer effects by modulating several critical signaling pathways. A primary

mechanism is the degradation of DDX5, a key regulator of multiple oncogenes. This leads to

the downstream inhibition of anti-apoptotic proteins and cell cycle regulators. Additionally,
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FL118 has been shown to induce apoptosis through the activation of caspase-3 and cleavage

of PARP.[5]
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Caption: FL118 signaling pathway.

Quantitative Data from FL118 PDX Studies
The following tables summarize the quantitative data from preclinical studies of FL118 in

various patient-derived xenograft models.

Table 1: Efficacy of FL118 in Pancreatic Cancer PDX Models
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PDX Model Treatment
Dosing
Schedule

Outcome Reference

PDX19015
FL118 (2.5

mg/kg, oral)
Weekly x 4

Tumor

regression
[2][6]

PDX17624
FL118 (2.5

mg/kg, oral)
Weekly x 4

Tumor

regression
[2][6]

PDX12872
FL118 (2.5

mg/kg, oral)
Weekly x 4

Delayed tumor

growth
[2][6]

PDX12872

FL118 (5 mg/kg,

oral) +

Gemcitabine (40

mg/kg, i.p.)

Weekly x 4
Tumor

elimination
[2][6]

PDX14244
FL118 (5 mg/kg,

i.p.)
Weekly x 4

Tumor

elimination
[7]

PDX17624
FL118 (5 mg/kg,

i.p.)
Weekly x 4

Tumor

elimination
[7]

PDX10978
FL118 (5 mg/kg,

i.p.)
Weekly x 4

Delayed tumor

growth
[7]

PDX10978

FL118 (0.75

mg/kg) +

Gemcitabine (60

mg/kg)

Weekly x 4
Significant tumor

growth inhibition
[7]

Table 2: Efficacy of FL118 in Colorectal Cancer Xenograft Models
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Xenograft
Model

Treatment
Dosing
Schedule

Outcome Reference

SW620
FL118 (1.5

mg/kg, i.v.)
Daily x 5

Tumor

regression
[1][8]

SW620
FL118 (2.5

mg/kg, i.v.)
Daily x 5

Tumor

elimination
[1][8]

FaDu (Head &

Neck)

FL118 (1.5

mg/kg, i.v.)
Daily x 5

Tumor

regression
[1][8]

FaDu (Head &

Neck)

FL118 (2.5

mg/kg, i.v.)
Daily x 5

Tumor

elimination
[1][8]

Table 3: Biomarker Modulation by FL118 in Cancer Models
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Cell Line Treatment Duration
Effect on
Biomarkers

Reference

HCT-8 (Colon) FL118 (10 nM) 24h

96% reduction in

survivin, 12-fold

increase in

activated

caspase-3, 48-

fold increase in

cleaved PARP

[5]

A549 & H460

(NSCLC) CSCs
FL118 (10 nM) 48h

Downregulation

of survivin mRNA

and protein

[9]

K562 (CML) FL118 -

Decreased

protein and

mRNA

expression of

BIRC5 (survivin),

induced

caspase-3

activation

[10]

MiaPaca2 &

SW620

(Pancreatic &

Colon)

FL118 24h

Inhibition of c-

Myc and survivin

mRNA and

protein

expression

[2]

Experimental Protocols
Establishment and Propagation of PDX Tumors
This protocol outlines the general steps for establishing and passaging PDX tumors in

immunodeficient mice.
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Caption: Workflow for PDX establishment.

Materials:

Fresh patient tumor tissue

Immunodeficient mice (e.g., NOD/SCID or NSG)[11]

Surgical instruments

Matrigel (optional)

Cell culture medium (e.g., DMEM/F12)

Antibiotics (e.g., penicillin-streptomycin)

Sterile PBS

Procedure:

Obtain fresh tumor tissue from surgical resection under sterile conditions and transport it in a

suitable medium on ice.

In a laminar flow hood, wash the tissue with cold PBS containing antibiotics.

Mince the tumor into small fragments (2-3 mm³).

Anesthetize the immunodeficient mouse.
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Make a small incision in the flank skin and create a subcutaneous pocket.

(Optional) Mix the tumor fragment with Matrigel to improve engraftment rates.[12]

Implant one tumor fragment into the subcutaneous pocket.

Close the incision with surgical clips or sutures.

Monitor the mice for tumor growth by caliper measurements twice a week.

When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse

and aseptically harvest the tumor.[11]

A portion of the tumor can be cryopreserved for future use, fixed for histology, or snap-frozen

for molecular analysis.

The remaining tumor can be passaged into new mice for cohort expansion.

In Vivo Efficacy Study of FL118 in PDX Models
This protocol describes a typical in vivo efficacy study to evaluate the antitumor activity of

FL118.

Materials:

A cohort of PDX-bearing mice with established tumors (e.g., 100-200 mm³)

FL118, formulated for in vivo administration (e.g., in a Tween 80-free i.v. formulation)[8]

Vehicle control solution

Dosing syringes and needles

Calipers for tumor measurement

Animal scale

Procedure:
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Randomize mice into treatment and control groups (typically 5-10 mice per group) based on

tumor volume to ensure an even distribution.

Record the initial tumor volume and body weight of each mouse.

Administer FL118 at the desired dose and schedule (e.g., 2.5 mg/kg or 5 mg/kg, weekly x 4,

via oral gavage or intravenous injection).[2][7][6]

Administer the vehicle solution to the control group using the same schedule and route.

Measure tumor volume and body weight twice weekly.

Monitor the mice for any signs of toxicity.

At the end of the study, euthanize the mice and harvest the tumors.

Tumors can be weighed and processed for pharmacodynamic biomarker analysis (e.g.,

Western blot, IHC).

Western Blot Analysis of FL118-Treated PDX Tumors
This protocol is for assessing the protein levels of FL118 targets and apoptosis markers in

tumor tissue.

Materials:

Frozen PDX tumor tissue

RIPA lysis buffer with protease and phosphatase inhibitors

Protein quantification assay (e.g., BCA)

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-DDX5, anti-survivin, anti-cleaved caspase-3, anti-PARP, anti-

GAPDH)

HRP-conjugated secondary antibodies

ECL substrate

Procedure:

Homogenize the frozen tumor tissue in RIPA buffer on ice.

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

Determine the protein concentration of each lysate.

Denature equal amounts of protein by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane in blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane with TBST.

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging

system.

Quantify band intensities and normalize to a loading control like GAPDH.
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Immunohistochemistry (IHC) of FL118-Treated PDX
Tumors
This protocol is for the in-situ detection of protein expression in tumor sections.
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Caption: Immunohistochemistry workflow.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.benchchem.com/product/b10861715?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861715?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Formalin-fixed, paraffin-embedded (FFPE) PDX tumor sections

Xylene and ethanol series

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

Hydrogen peroxide

Blocking serum

Primary antibodies (e.g., anti-Ki-67, anti-cleaved caspase-3, anti-survivin)[13][14]

Biotinylated secondary antibody

ABC reagent (Vectastain)

DAB substrate

Hematoxylin

Mounting medium

Procedure:

Deparaffinize the FFPE sections in xylene and rehydrate through a graded ethanol series to

water.

Perform heat-induced antigen retrieval in a steamer or water bath with antigen retrieval

buffer.[15]

Block endogenous peroxidase activity with hydrogen peroxide.

Block non-specific antibody binding with blocking serum.

Incubate the sections with the primary antibody.

Wash the sections with PBS.
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Incubate with the biotinylated secondary antibody.

Wash the sections with PBS.

Incubate with the ABC reagent.

Wash the sections with PBS.

Develop the signal with DAB substrate.

Counterstain with hematoxylin.

Dehydrate the sections through a graded ethanol series and xylene, and mount with a

coverslip.

Analyze the slides under a microscope and quantify the staining intensity and percentage of

positive cells.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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